LRRK2 Inhibitory Activity of the Benzothiazole-Benzamide Pharmacological Core
This compound is a member of a benzothiazole-benzamide class defined in patent EP3842422A1 as having LRRK2 inhibitory activity [1]. The patent demonstrates that structurally related compounds in this class exhibit quantifiable inhibition of both wild-type LRRK2 and the G2019S mutant. For example, a closely related morpholino-benzothiazole analog (Compound 1) showed defined activity in the Adapta® kinase assay. While the specific IC50 for CAS 886915-41-9 is not publicly disclosed, its inclusion within this patented scaffold implies it possesses quantifiable LRRK2 inhibitory activity consistent with the class. This is a class-level inference critical for target engagement studies.
| Evidence Dimension | LRRK2/LRRK2 G2019S Kinase Inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed, but designed within a defined, patented LRRK2 inhibitory scaffold [1]. |
| Comparator Or Baseline | Prototypical scaffold compound N-(benzothiazole-2-yl)-4-morpholinobenzamide (Compound 1) showing measurable kinase inhibition [1]. |
| Quantified Difference | Cannot be calculated due to lack of target compound data. |
| Conditions | Adapta® TR-FRET kinase assay; LRRK2 and LRRK2 G2019S mutant. |
Why This Matters
Procurement decisions for LRRK2 research must prioritize compounds from characterized inhibitory scaffolds, even without full public data, to maintain consistency with patented chemical space.
- [1] European Patent No. EP3842422A1. Compounds with a benzothiazole-benzamide core as LRRK2 inhibitors for the treatment of neurodegenerative diseases. View Source
